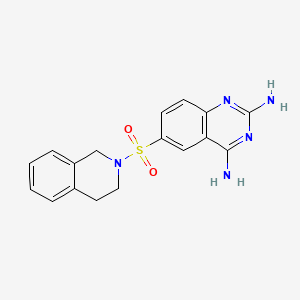
6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine is a complex organic compound that features both isoquinoline and quinazoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine typically involves multi-step organic reactions. One common route includes the sulfonylation of 3,4-dihydro-1H-isoquinoline followed by coupling with quinazoline-2,4-diamine under controlled conditions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling, as well as waste management, are crucial aspects of the industrial production process.
化学反応の分析
Types of Reactions
6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the isoquinoline or quinazoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.
科学的研究の応用
6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
類似化合物との比較
Similar Compounds
- 6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one
- 4-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)aniline
- 6-Propan-2-yl-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Uniqueness
6-(3,4-Dihydro-1H-isoquinoline-2-sulfonyl)-quinazoline-2,4-diamine is unique due to its dual isoquinoline and quinazoline structure, which imparts distinct chemical and biological properties. This dual structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
56044-17-8 |
|---|---|
分子式 |
C17H17N5O2S |
分子量 |
355.4 g/mol |
IUPAC名 |
6-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C17H17N5O2S/c18-16-14-9-13(5-6-15(14)20-17(19)21-16)25(23,24)22-8-7-11-3-1-2-4-12(11)10-22/h1-6,9H,7-8,10H2,(H4,18,19,20,21) |
InChIキー |
YBAKFGRONMKSCX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N=C(N=C4N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


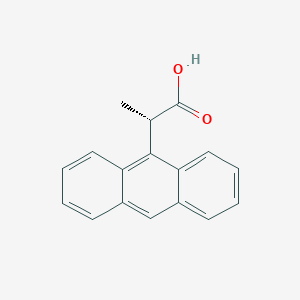
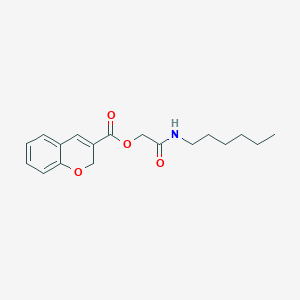

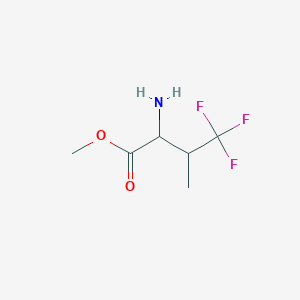
![5-Chloro-6-nitrospiro[chroman-2,2'-indole]](/img/structure/B15216175.png)
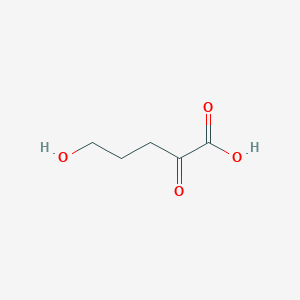

![9-Amino-N-[2-(dimethylamino)ethyl]-2-nitroacridine-4-carboxamide](/img/structure/B15216193.png)
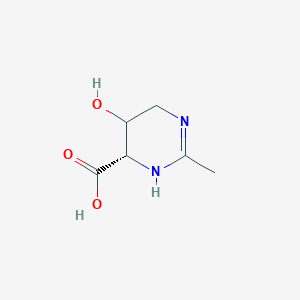
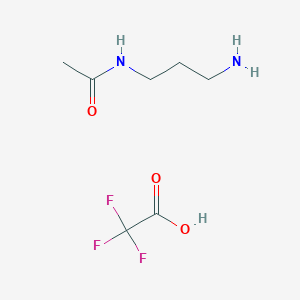
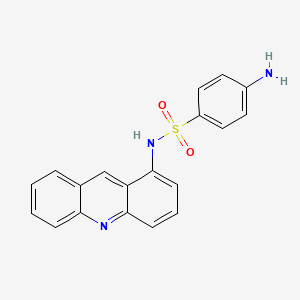
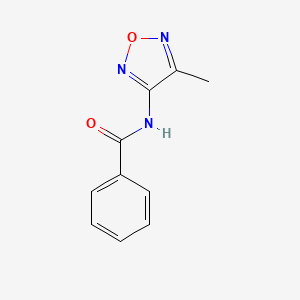

![Ethyl (S)-4-chloro-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-7-carboxylate](/img/structure/B15216240.png)
